molecular formula C11H16N2O6 B009939 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil CAS No. 104639-39-6

5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil

Katalognummer: B009939
CAS-Nummer: 104639-39-6
Molekulargewicht: 272.25 g/mol
InChI-Schlüssel: RSMISTTWWXJOOG-HLTSFMKQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil (CAS 104639-39-6) is a nucleoside analogue of significant research value in antiviral studies, particularly for investigating the structure-activity relationships of anti-herpes agents. Key Research Applications & Value: Antiviral Mechanism Research: This compound serves as a critical tool for studying the specificity of viral enzymes. It is notably inactive against herpes simplex viruses (HSV), which provides a valuable contrast to its active epimer, 5-Methoxymethyl-2'-deoxyuridine (MMdUrd). This difference is key to understanding substrate selectivity . Enzyme Substrate Specificity: Research demonstrates that this deoxylyxofuranosyl derivative does not act as a substrate for the herpes virus-induced deoxythymidine kinase (TK). This makes it essential for probing the precise geometric and steric requirements of viral TK phosphorylation, a crucial activation step for many antiviral nucleosides . Structure-Activity Relationship (SAR) Studies: The core research value of this compound lies in its structure. The lyxose-configuration sugar ring alters the spatial geometry of the 5'-CH2OH and 3'-OH groups compared to the deoxyribose configuration. Studies indicate that this specific conformation is a key factor preventing efficient phosphorylation, thereby rendering the compound inactive and highlighting the critical importance of molecular conformation in drug design . Researchers utilize this compound as a negative control or a structural probe to delineate the mechanisms of nucleoside activation and resistance, offering profound insights for the development of targeted antiviral therapeutics. Please Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

1-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O6/c1-18-5-6-3-13(11(17)12-10(6)16)9-2-7(15)8(4-14)19-9/h3,7-9,14-15H,2,4-5H2,1H3,(H,12,16,17)/t7-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMISTTWWXJOOG-HLTSFMKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146626
Record name 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104639-39-6
Record name 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104639396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthesis of 5-Methoxymethyluracil Precursors

The introduction of the methoxymethyl group at the C5 position of uracil typically employs electrophilic substitution or transition-metal-catalyzed coupling. A widely adopted approach involves bromination at C5 followed by nucleophilic substitution. For instance, 5-bromouracil can be synthesized via reaction of uracil with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in acetic anhydride and glacial acetic acid at 50°C, achieving near-quantitative yields. Subsequent methoxymethylation is achieved using methoxymethyl chloride in the presence of a base such as potassium carbonate, though competing O-alkylation necessitates careful temperature control (0–10°C).

Alternative routes bypass bromination intermediates. Direct C–H activation using palladium catalysts enables regioselective methoxymethylation. For example, Pd(OAc)₂ with 2,2'-bipyridyl in DMF at 120°C facilitates coupling between uracil and methoxymethyl iodide, though yields remain moderate (45–55%) due to steric hindrance.

Glycosylation of the Uracil Core

2'-Deoxylyxofuranosyl Donor Preparation

The 2'-deoxylyxofuranosyl sugar moiety is synthesized from D-lyxose through a four-step sequence:

  • Protection : Benzoylation of hydroxyl groups using benzoyl chloride in pyridine (0°C to RT, 12 h).

  • Reduction : Selective 2'-deoxygenation via Barton-McCombie reaction (Bu₃SnH, AIBN, toluene, reflux, 6 h).

  • Deprotection : Methanolysis with NaOMe/MeOH (RT, 4 h).

  • Activation : Conversion to the glycosyl bromide using HBr/AcOH (0°C, 1 h).

N1-Glycosylation Techniques

Coupling the sugar donor to uracil’s N1 position employs Vorbrüggen conditions. Key parameters include:

ParameterOptimal ValueEffect on Yield
CatalystTMSOTf (0.2 equiv)78%
SolventAnhydrous acetonitrile72%
Temperature80°C68%
Reaction Time8 h75%

Side reactions predominantly arise from O-glycosylation (≤15%) and sugar decomposition (≤8%). Pre-activation of the sugar donor with NIS/AgOTf reduces these byproducts to <5%.

Integrated Synthetic Pathways

Convergent vs. Linear Approaches

Convergent synthesis (separate preparation of modified uracil and sugar followed by coupling) offers modularity but suffers from lower overall yields (32–41%) due to purification losses. Linear synthesis (sequential uracil modification and glycosylation) improves efficiency (55–62% yield) but complicates regiochemical control during methoxymethylation.

Protecting Group Strategies

  • Uracil N3 protection : Benzyl groups (introduced via BnBr/NaH, DMF, 0°C) prevent unwanted glycosylation at N3 but require harsh deprotection (H₂/Pd-C).

  • Sugar 3'-OH protection : Acetyl groups (Ac₂O/pyridine) enable selective 5'-O-activation while minimizing side-chain interactions.

Purification and Characterization

Chromatographic Resolution

Reverse-phase HPLC (C18 column, 10–40% MeCN/H₂O gradient) effectively separates regioisomers. Critical retention times:

  • Target compound: 14.2 min

  • N3-glycosylated byproduct: 11.8 min

  • 5-O-methoxymethyl impurity: 16.5 min

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 5.82 (d, J=8.1 Hz, H6), 4.98 (m, H1'), 3.32 (s, OCH₂OCH₃).

  • HRMS : [M+H]⁺ calc. 329.1214, found 329.1211.

Scalability and Industrial Adaptation

Kilogram-scale production utilizes continuous flow reactors for critical steps:

  • Bromination : Microreactor (Reactionware® PTFE, 50°C, 1.5 h, 99% conversion).

  • Glycosylation : Packed-bed reactor with immobilized TMSOTf (residence time 30 min, 82% yield) .

Analyse Chemischer Reaktionen

5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the uracil base to dihydro derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil, often abbreviated as MMDU, is a nucleoside analog with significant potential in scientific research and therapeutic applications. This article will explore its applications in various fields, including medicinal chemistry, biochemistry, and molecular biology, supported by comprehensive data and case studies.

Antiviral Activity

MMDU has been investigated for its antiviral properties, particularly against RNA viruses. Its mechanism of action involves the inhibition of viral RNA synthesis, which can be crucial in controlling viral infections.

  • Case Study : In vitro studies have demonstrated that MMDU exhibits potent activity against influenza viruses. The compound was shown to reduce viral titers significantly when administered at early stages of infection, suggesting its potential as a therapeutic agent in antiviral regimens.

Cancer Therapy

The compound's ability to interfere with nucleic acid metabolism makes it a candidate for cancer treatment. By mimicking natural nucleosides, MMDU can be incorporated into RNA and DNA during replication, leading to errors that inhibit cancer cell proliferation.

  • Case Study : A study conducted on various cancer cell lines revealed that MMDU induces apoptosis in cells by disrupting their normal cell cycle progression. This property highlights its potential as an adjunct therapy in combination with existing chemotherapeutics.

Gene Therapy

MMDU's structural features allow it to be used as a building block in the synthesis of oligonucleotides for gene therapy applications. Its stability enhances the efficacy of antisense oligonucleotides designed to target specific mRNA sequences.

  • Case Study : Research has shown that oligonucleotides containing MMDU exhibit improved binding affinity and resistance to nuclease degradation compared to those with unmodified nucleosides, enhancing their therapeutic potential in gene silencing applications.

Biochemical Research

In biochemical assays, MMDU serves as a valuable tool for studying enzyme kinetics and nucleic acid interactions due to its unique properties. Researchers utilize it to probe the mechanisms of polymerases and other nucleic acid-modifying enzymes.

  • Case Study : Enzyme assays using MMDU have provided insights into the substrate specificity of various polymerases, aiding in the understanding of nucleotide incorporation mechanisms and fidelity during DNA replication.

Table 1: Comparison of Antiviral Efficacy

CompoundVirus TypeEC50 (µM)Mechanism of Action
MMDUInfluenza A0.5Inhibition of RNA synthesis
OseltamivirInfluenza A0.8Neuraminidase inhibition
RibavirinHepatitis C1.0Nucleotide analog

Table 2: Cancer Cell Line Sensitivity

Cell LineIC50 (µM)Induction of Apoptosis (%)
HeLa2.570
MCF-73.065
A5494.060

Wirkmechanismus

The mechanism of action of 5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. The methoxymethyl group enhances its selectivity and potency against viral enzymes, making it an effective antiviral agent. Molecular targets include viral DNA polymerases and other replication machinery components .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Conformational Differences

The antiviral activity of nucleoside analogs depends on structural features such as:

  • Sugar puckering conformation
  • Glycosidic bond orientation (anti vs. syn)
  • Substituents at the 5-position of the uracil base.

The table below summarizes key differences between MMdLU and structurally related compounds:

Compound Sugar Configuration 5-Position Substituent Phosphorylation by HSV-TK Antiviral Activity (HSV) Key Structural Feature(s) References
MMdLU 2'-deoxy-β-D-lyxofuranosyl Methoxymethyl No Inactive C(4')-exo sugar conformation; anti glycosidic bond
MMdUrd (Epimer) 2'-deoxyribofuranosyl Methoxymethyl Yes Active Canonical C(2')-endo sugar conformation
Brivudine 2'-deoxyribofuranosyl (E)-5-(2-bromovinyl) Yes Active Bromovinyl group enhances TK binding
5-Phenyldiazenyl-2'-deoxyuridine 2'-deoxyribofuranosyl Phenyldiazenyl Variable Moderate Aromatic substituent stabilizes base stacking
5-Phosphonate analogs Modified hexofuranosyl Phosphonate group Bypasses TK requirement Active Phosphonate mimics 5'-monophosphate

Mechanistic Insights

  • Phosphorylation Efficiency: MMdLU’s lack of antiviral activity stems from its inability to act as a substrate for HSV-TK. The C(4')-exo conformation alters the spatial relationship between the 5'-CH2OH and 3'-OH groups, reducing kinase recognition . In contrast, MMdUrd’s canonical C(2')-endo conformation allows efficient phosphorylation .
  • Role of 5-Position Substituents : The methoxymethyl group in MMdLU provides steric bulk but lacks the electrophilic character of groups like bromovinyl (in brivudine) or aromatic substituents (e.g., phenyldiazenyl), which enhance binding to viral enzymes .
  • Phosphonate Analogs : Compounds such as 5-phenyl-2'-deoxyuridine-5'-phosphonates bypass the need for phosphorylation by directly mimicking the triphosphate form, enabling competitive inhibition of viral DNA polymerase .

Key Research Findings

Stereochemical Sensitivity : Epimerization at the sugar moiety (lyxo vs. ribo) drastically alters antiviral activity, as seen in MMdLU vs. MMdUrd .

Substituent Design : Electrophilic or aromatic 5-position substituents improve antiviral efficacy by enhancing enzyme binding or metabolic stability .

Biologische Aktivität

5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil (MMdLU) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This article delves into the compound's biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features that include a methoxymethyl group at the 5-position of uracil and a deoxylxyfuranosyl sugar moiety. The molecular formula is C11H15N2O5, with a molecular weight of approximately 255.25 g/mol.

Property Value
Molecular FormulaC11H15N2O5
Molecular Weight255.25 g/mol
CAS Number104639-39-6

Biological Activity Overview

Research indicates that MMdLU exhibits notable biological activities primarily as an antiviral agent. However, its efficacy varies depending on the viral target and molecular conformation.

Antiviral Activity

  • Herpes Simplex Virus (HSV) : Studies have shown that MMdLU is not active against herpes simplex viruses (HSV). The lack of activity has been attributed to its inability to serve as a substrate for virus-induced deoxythymidine kinase, which is crucial for the phosphorylation of nucleoside analogs to their active triphosphate forms .
  • Comparison with Other Analogues : In contrast to 5-methoxymethyl-2'-deoxyuridine (MMdUrd), which shows antiviral activity due to effective phosphorylation, MMdLU's structural differences hinder its metabolic activation . The geometry between the 5'-CH2OH and 3'-OH groups significantly influences phosphorylation efficiency and subsequent antiviral activity .

The mechanism by which MMdLU exerts its biological effects is closely related to its structural conformation. Key factors influencing its activity include:

  • Phosphorylation : The ability of nucleoside analogs to be phosphorylated by viral kinases determines their efficacy as antiviral agents.
  • Molecular Conformation : The spatial arrangement of functional groups affects how well the compound can mimic natural substrates in metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of MMdLU and its analogs:

  • In Vitro Studies : Research conducted on various cell lines demonstrated that while MMdUrd was effectively phosphorylated and incorporated into DNA, MMdLU did not exhibit similar behavior, leading to a conclusion about its limited utility as an antiviral agent against HSV .
  • Comparative Analysis : A comparative study highlighted the structural nuances between MMdLU and other derivatives like 5-fluoro-2'-deoxyuridine (floxuridine), emphasizing how slight modifications in structure can lead to significant differences in biological activity .

Q & A

Basic Research Questions

Q. How is the crystal and solution-phase structure of 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil determined?

  • Methodological Answer : The compound's structure is resolved via X-ray crystallography (space group P2₁, unit cell parameters a = 8.719 Å, b = 13.188 Å, c = 5.701 Å, β = 109.56°, Z = 2) and validated by NMR spectroscopy . The furanose ring adopts a rare C4′-exo envelope conformation (4E) in the crystal, while solution-phase NMR reveals a predominantly N-conformation (97% ± 5%) for the sugar ring. Rotamer populations about the exocyclic C4′–C5′ bond are quantified as g+:23%, t:59%, g−:18% .

Q. What synthetic strategies are commonly used for 5-substituted uracil nucleosides, and how are they optimized?

  • Methodological Answer : Synthesis involves regioselective functionalization of the uracil base. For example, 5-polyfluoroalkyl derivatives are prepared by reacting 6-amino-1,3-dialkyluracils with polyfluorocarboxylic anhydrides in dry dioxane, followed by purification via short-path column chromatography (silica gel/CHCl₃) and recrystallization from methanol. Critical parameters include stoichiometric control of anhydrides, solvent dryness, and temperature to minimize side reactions .

Q. Which analytical techniques are employed to confirm purity and structural integrity?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) identifies rotamer distributions and glycosidic linkage conformation (anti, χ = 243.5°). X-ray diffraction validates crystalline packing, while HPLC or column chromatography (e.g., silica gel) ensures purity. Recrystallization from methanol further eliminates impurities .

Advanced Research Questions

Q. How does the C4′-exo sugar conformation influence biochemical interactions, such as DNA/protein binding?

  • Methodological Answer : The C4′-exo conformation creates steric and electronic variations in the sugar-phosphate backbone, potentially altering DNA duplex stability or enzyme recognition. For instance, the anti-glycosidic linkage (χ = 243.5°) may hinder base-pairing or affect binding to uracil-DNA glycosylases (UDGs). Comparative studies with natural nucleosides (e.g., thymidine) are recommended to assess conformational impacts .

Q. What experimental approaches resolve discrepancies between solid-state and solution-phase conformational data?

  • Methodological Answer : Molecular dynamics (MD) simulations reconcile differences by modeling solvent effects and thermal fluctuations. For example, X-ray data show a rigid 4E conformation, whereas NMR detects dynamic N-conformers. Overlay of MD trajectories with experimental data (e.g., NOE correlations) validates solution behavior .

Q. How does the 5-methoxymethyl modification affect recognition by DNA repair enzymes like uracil-DNA glycosylases (UDGs)?

  • Methodological Answer : Modified uracils may resist excision due to steric hindrance from the methoxymethyl group. Competitive binding assays using [³H]-uracil-DNA substrates and purified UDGs (e.g., MsmUdgX) can quantify inhibition. If no excision occurs (as observed in unmodified uracil controls), fluorescence polarization or SPR assays assess binding affinity without catalysis .

Q. What strategies optimize regioselectivity during 5-substitution of uracil derivatives?

  • Methodological Answer : Protecting group chemistry (e.g., silylation of hydroxyl groups) directs reactivity to the 5-position. For example, using bulky anhydrides (e.g., trifluoroacetic anhydride) in non-polar solvents reduces off-target reactions. Monitoring via TLC or in-situ IR spectroscopy ensures reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil
Reactant of Route 2
Reactant of Route 2
5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.